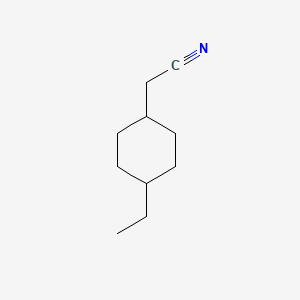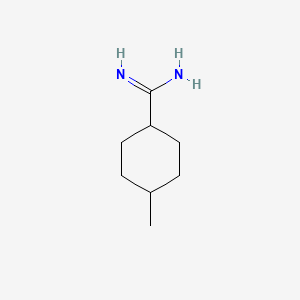
2-(4-Ethylcyclohexyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylcyclohexyl)acetonitrile is an organic compound characterized by a nitrile group attached to a cyclohexane ring substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)acetonitrile typically involves the reaction of 4-ethylcyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nitrile, followed by nucleophilic addition to the carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethylcyclohexyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Ethylcyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylcyclohexyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-(4-Methylcyclohexyl)acetonitrile
- 2-(4-Propylcyclohexyl)acetonitrile
- 2-(4-Isopropylcyclohexyl)acetonitrile
Comparison: 2-(4-Ethylcyclohexyl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl substituents. This uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2-(4-ethylcyclohexyl)acetonitrile |
InChI |
InChI=1S/C10H17N/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-7H2,1H3 |
Clé InChI |
KVFKNOPEPIWEJO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)








![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)



